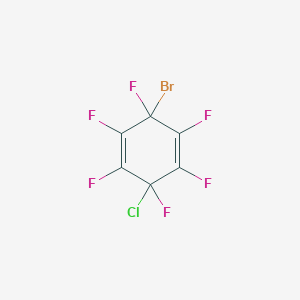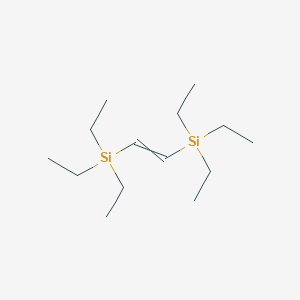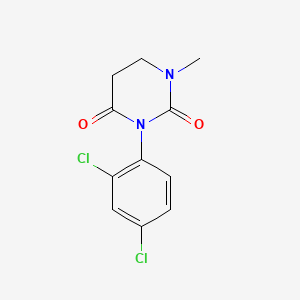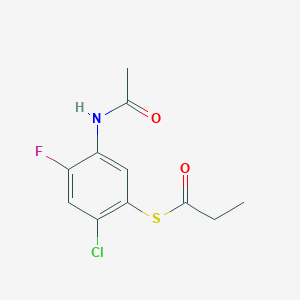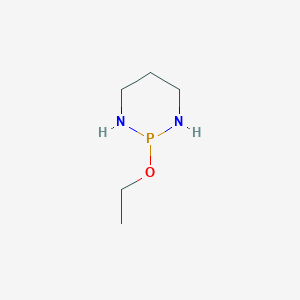
Nonadecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecenal is an unsaturated fatty aldehyde with the molecular formula C₁₉H₃₆O. It is characterized by the presence of a double bond within its long carbon chain, which can exist in different isomeric forms, such as (Z)-9-nonadecenal and (Z)-10-nonadecenal. These compounds are notable for their roles in various biological and chemical processes, including their function as pheromones in certain insect species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonadecenal can be synthesized through several methods, including the oxidation of corresponding alcohols or the reduction of carboxylic acids. One common synthetic route involves the partial reduction of nonadecanoic acid to nonadecanol, followed by oxidation to this compound. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of long-chain alkenes, followed by selective hydrogenation. This method allows for the large-scale production of this compound with high purity and yield. The process involves the use of catalysts such as rhodium complexes to facilitate the hydroformylation reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Nonadecenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nonadecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to nonadecanol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Oxidation: Nonadecanoic acid.
Reduction: Nonadecanol.
Substitution: Various substituted nonadecanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Wirkmechanismus
The mechanism by which nonadecenal exerts its effects varies depending on its application. In biological systems, this compound acts as a pheromone by binding to specific olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion. The molecular targets and pathways involved include olfactory receptor neurons and signal transduction pathways that lead to changes in insect behavior .
Vergleich Mit ähnlichen Verbindungen
Nonadecenal can be compared with other long-chain aldehydes such as octadecenal and eicosenal. While these compounds share similar chemical properties, this compound is unique in its specific double bond position and its role as a pheromone in certain insect species. Other similar compounds include:
Octadecenal (C₁₈H₃₄O): An unsaturated aldehyde with one fewer carbon atom.
Eicosenal (C₂₀H₃₈O): An unsaturated aldehyde with one additional carbon atom.
This compound’s uniqueness lies in its specific biological activity and its applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
98419-77-3 |
|---|---|
Molekularformel |
C19H36O |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
nonadec-2-enal |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h17-19H,2-16H2,1H3 |
InChI-Schlüssel |
IQRTWCDAKJIUFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

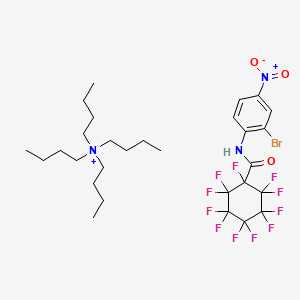
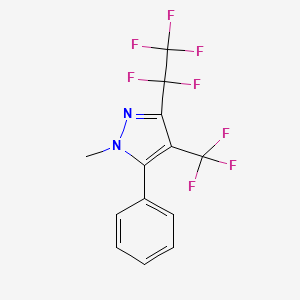
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
